N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide
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Overview
Description
N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide: is an organic compound that features both amine and amide functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a phenyl ring substituted with an amino group and a methyl group, connected to a propanamide moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2,6-dimethylphenol.
Ether Formation: The first step involves the formation of an ether bond between 5-amino-2-methylphenol and 2,6-dimethylphenol using a suitable alkylating agent such as 1-bromo-2-chloropropane under basic conditions.
Amidation: The resulting ether is then subjected to amidation with propanoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry
N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amine and amide functionalities.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds, while the phenyl rings can engage in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide
- N-(5-Amino-3-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide
Uniqueness
N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide is unique due to the specific positioning of its amino and methyl groups, which can significantly affect its chemical reactivity and biological activity compared to its analogs. This positional isomerism can lead to differences in binding affinities and reaction pathways, making it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-8-9-15(19)10-16(11)20-18(21)14(4)22-17-12(2)6-5-7-13(17)3/h5-10,14H,19H2,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIWTRFGJKQINN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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